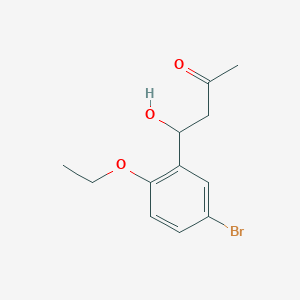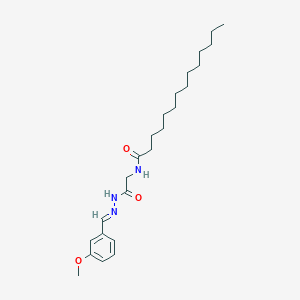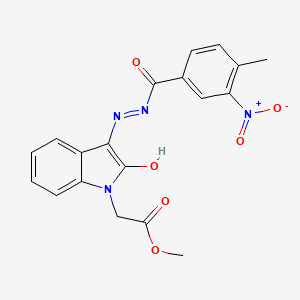
N'-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound features an indole moiety, a benzyl ether group, and a benzohydrazide core, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Preparation of the Benzohydrazide: The benzohydrazide core is prepared by reacting 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the indole derivative with the benzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzyl ether groups.
Reduction: Reduced forms of the hydrazide and indole moieties.
Substitution: Substituted derivatives at the benzyl ether position.
科学的研究の応用
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzyl ether and benzohydrazide groups contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
N’-((1H-Indol-3-yl)methylene)benzohydrazide: Lacks the benzyl ether group, which may affect its biological activity and chemical properties.
4-((4-Methylbenzyl)oxy)benzohydrazide: Lacks the indole moiety, which is crucial for interactions with biological targets.
N’-((1H-Indol-3-yl)methylene)-4-hydroxybenzohydrazide: Contains a hydroxyl group instead of the benzyl ether, potentially altering its reactivity and solubility.
Uniqueness
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of both the indole moiety and the benzyl ether group, which together enhance its potential for diverse chemical reactions and biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
765311-60-2 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-17-6-8-18(9-7-17)16-29-21-12-10-19(11-13-21)24(28)27-26-15-20-14-25-23-5-3-2-4-22(20)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-15+ |
InChIキー |
UIBGDOUZZWOFQY-CVKSISIWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024810.png)

![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)

![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12024829.png)




![N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12024876.png)


